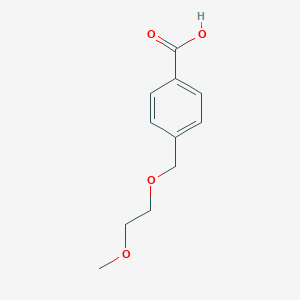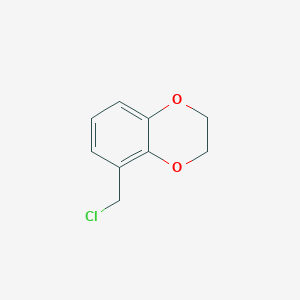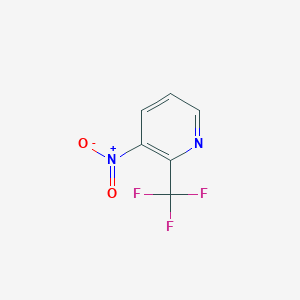
3-ニトロ-2-(トリフルオロメチル)ピリジン
概要
説明
3-Nitro-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a nitro group (-NO2) at the third position and a trifluoromethyl group (-CF3) at the second position of the pyridine ring. The incorporation of these functional groups imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
科学的研究の応用
3-Nitro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
作用機序
Target of Action
3-Nitro-2-(trifluoromethyl)pyridine (3N2TFP) is a derivative of trifluoromethylpyridine (TFMP), which is widely used in the agrochemical and pharmaceutical industries Tfmp derivatives are known to target pests in crop protection .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to affect various biochemical pathways in pests, leading to their elimination .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are known to influence their biological activities .
Result of Action
Tfmp derivatives are known to have significant effects in the protection of crops from pests .
Action Environment
It is known that the physicochemical properties of tfmp derivatives can be influenced by environmental factors .
生化学分析
Biochemical Properties
3-Nitro-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its unique structural features. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolic pathways of agrochemicals and pharmaceuticals . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and proteins involved. The presence of the trifluoromethyl group in the compound enhances its binding affinity and specificity towards certain biomolecules .
Cellular Effects
The effects of 3-Nitro-2-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the detoxification processes in liver cells . Additionally, 3-Nitro-2-(trifluoromethyl)pyridine can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, 3-Nitro-2-(trifluoromethyl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . Furthermore, 3-Nitro-2-(trifluoromethyl)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Nitro-2-(trifluoromethyl)pyridine in laboratory settings have been studied extensively. The compound exhibits high stability under various experimental conditions, which makes it suitable for long-term studies . Over time, the effects of 3-Nitro-2-(trifluoromethyl)pyridine on cellular function can change, with some studies reporting a gradual increase in its inhibitory effects on certain enzymes . Additionally, the degradation products of the compound can also influence its overall biochemical activity .
Dosage Effects in Animal Models
The effects of 3-Nitro-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 3-Nitro-2-(trifluoromethyl)pyridine can exhibit toxic effects, including liver damage and disruption of metabolic processes . Threshold effects have also been reported, where the compound’s activity significantly changes beyond a certain dosage .
Metabolic Pathways
3-Nitro-2-(trifluoromethyl)pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through oxidative and reductive pathways, leading to the formation of different metabolites . These metabolic pathways can influence the overall activity and toxicity of 3-Nitro-2-(trifluoromethyl)pyridine, as well as its interactions with other biomolecules .
Transport and Distribution
The transport and distribution of 3-Nitro-2-(trifluoromethyl)pyridine within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cells, 3-Nitro-2-(trifluoromethyl)pyridine can accumulate in certain cellular compartments, influencing its localization and activity . The distribution of the compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 3-Nitro-2-(trifluoromethyl)pyridine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 3-Nitro-2-(trifluoromethyl)pyridine has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the nitration of 2-(trifluoromethyl)pyridine. This process typically uses nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents under controlled temperature conditions. The reaction proceeds as follows:
2-(trifluoromethyl)pyridine+HNO3+H2SO4→3-Nitro-2-(trifluoromethyl)pyridine+H2O
Another method involves the direct fluorination of 3-nitropyridine using a fluorinating agent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst. This method is advantageous due to its high selectivity and yield.
Industrial Production Methods
Industrial production of 3-Nitro-2-(trifluoromethyl)pyridine often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale synthesis. The choice of raw materials and reaction parameters is crucial to minimize by-products and enhance the overall efficiency of the process.
化学反応の分析
Types of Reactions
3-Nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-amino-2-(trifluoromethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
2-Nitro-3-(trifluoromethyl)pyridine: Similar structure but with the positions of the nitro and trifluoromethyl groups reversed.
3-Nitro-4-(trifluoromethyl)pyridine: Similar structure with the trifluoromethyl group at the fourth position.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains chlorine atoms instead of a nitro group.
Uniqueness
3-Nitro-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The combination of the nitro and trifluoromethyl groups at these positions enhances its reactivity and potential for diverse applications in various fields.
特性
IUPAC Name |
3-nitro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)5-4(11(12)13)2-1-3-10-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSULEMXEYSULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568223 | |
| Record name | 3-Nitro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133391-63-6 | |
| Record name | 3-Nitro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


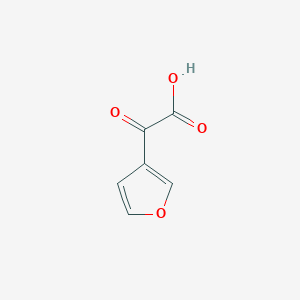

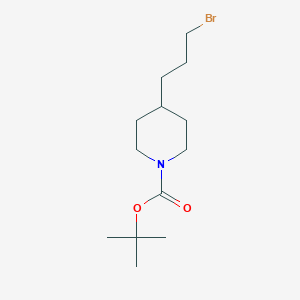
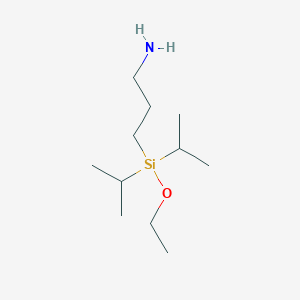
![2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B186602.png)
![6-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B186604.png)
![(2S)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B186605.png)
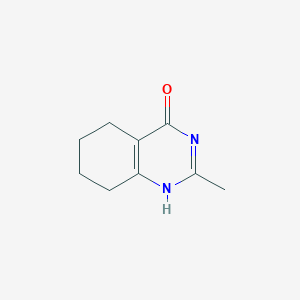
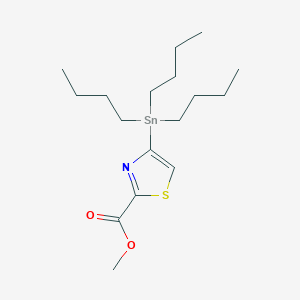
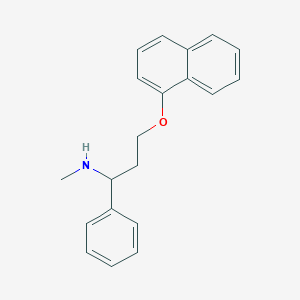
![14-methoxy-6-(4-methoxyphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B186613.png)

